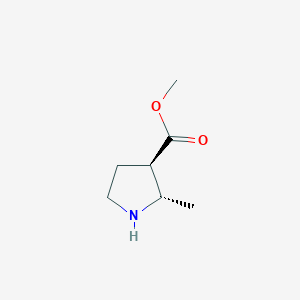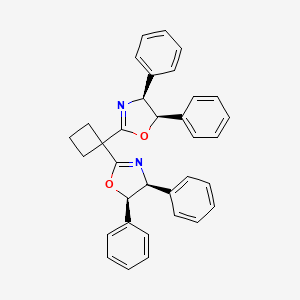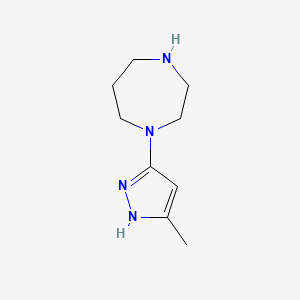
1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features both pyrazole and diazepane rings. The presence of these two distinct ring systems imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane typically involves the formation of the pyrazole ring followed by the construction of the diazepane ring. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or diazepane rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Comparison: 1-(3-Methyl-1H-pyrazol-5-yl)-1,4-diazepane stands out due to its unique combination of pyrazole and diazepane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(5-methyl-1H-pyrazol-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C9H16N4/c1-8-7-9(12-11-8)13-5-2-3-10-4-6-13/h7,10H,2-6H2,1H3,(H,11,12) |
Clave InChI |
CCLYFLJBKFENQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



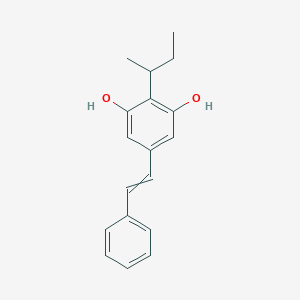
![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
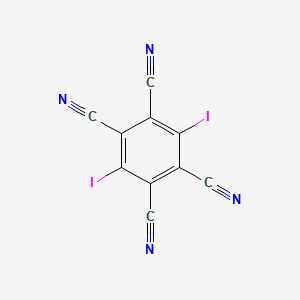
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
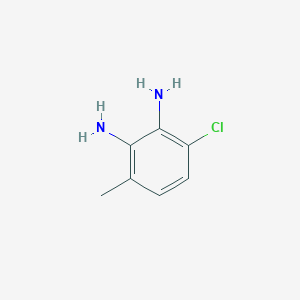
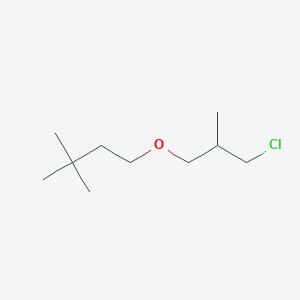

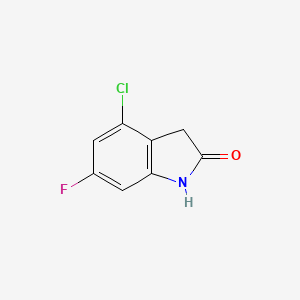
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
